

# AZD-8871: A Preclinical Review of a Novel Dual-Pharmacology Bronchodilator

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## Compound of Interest

Compound Name: Navafenterol saccharinate

Cat. No.: B605785

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## Introduction

AZD-8871, also known as navafenterol, is an investigational inhaled long-acting dual-pharmacology molecule that combines a muscarinic M3 receptor antagonist (M3A) and a  $\beta$ 2-adrenoceptor agonist (B2A) in a single entity.<sup>[1][2]</sup> This novel approach to bronchodilation is under development for the treatment of chronic obstructive pulmonary disease (COPD) and potentially asthma. The therapeutic rationale for a MABA (Muscarinic Antagonist and Beta-2 Agonist) is to achieve superior bronchodilation compared to single-agent therapies by targeting two distinct pathways that regulate airway smooth muscle tone.<sup>[3]</sup> This whitepaper provides a comprehensive review of the available preclinical data for AZD-8871, focusing on its pharmacological profile, and includes detailed experimental methodologies and data presented for scientific evaluation.

## Core Pharmacological Profile

AZD-8871 is characterized by its potent and sustained dual activity as both a muscarinic antagonist and a  $\beta$ 2-adrenoceptor agonist. Preclinical studies have demonstrated its high affinity and functional activity at these receptors, supporting its potential for once-daily dosing in humans.<sup>[1]</sup>

## Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of AZD-8871.

Table 1: In Vitro Receptor Binding and Functional Potency of AZD-8871

Parameter	Species/System	Value	Reference
Muscarinic Receptor (M3) Antagonism			
pIC50 (Binding Affinity)	Human M3 Receptor	9.5	[1]
Half-life (at M3 Receptor)	Human M3 Receptor	4.97 hours	[1]
pIC50 (Functional Antagonism)	Guinea Pig Electrically Stimulated Trachea	8.6	[1]
Muscarinic Receptor (M2) Antagonism			
Half-life (at M2 Receptor)	Human M2 Receptor	0.46 hours	[1]
β2-Adrenoceptor Agonism			
pEC50 (Functional Agonism)	Guinea Pig Spontaneous Tone Isolated Trachea	8.8	[1]
β-Adrenoceptor Selectivity			
Selectivity for β2 over β1	-	3-fold	[1]
Selectivity for β2 over β3	-	6-fold	[1]

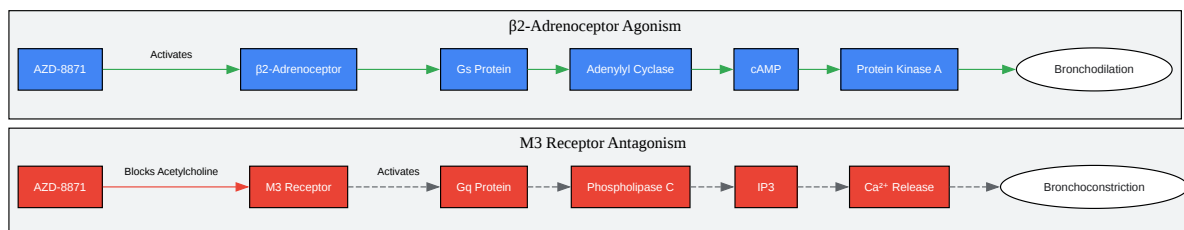
Table 2: In Vivo Preclinical Efficacy of AZD-8871

Species	Model	Endpoint	Key Findings	Reference
Guinea Pig	Acetylcholine-induced bronchoconstriction	Prevention of bronchoconstriction	Nebulized AZD-8871 effectively prevents bronchoconstriction with minimal effects on salivation and heart rate.	[1]
Dog	Acetylcholine-induced bronchoconstriction	Duration of bronchoprotective effect	Long-lasting effects with a bronchoprotective half-life greater than 24 hours.	[1]

## Signaling Pathways and Experimental Workflows

### Signaling Pathway of AZD-8871

The dual mechanism of action of AZD-8871 targets two key signaling pathways in airway smooth muscle cells, leading to bronchodilation.

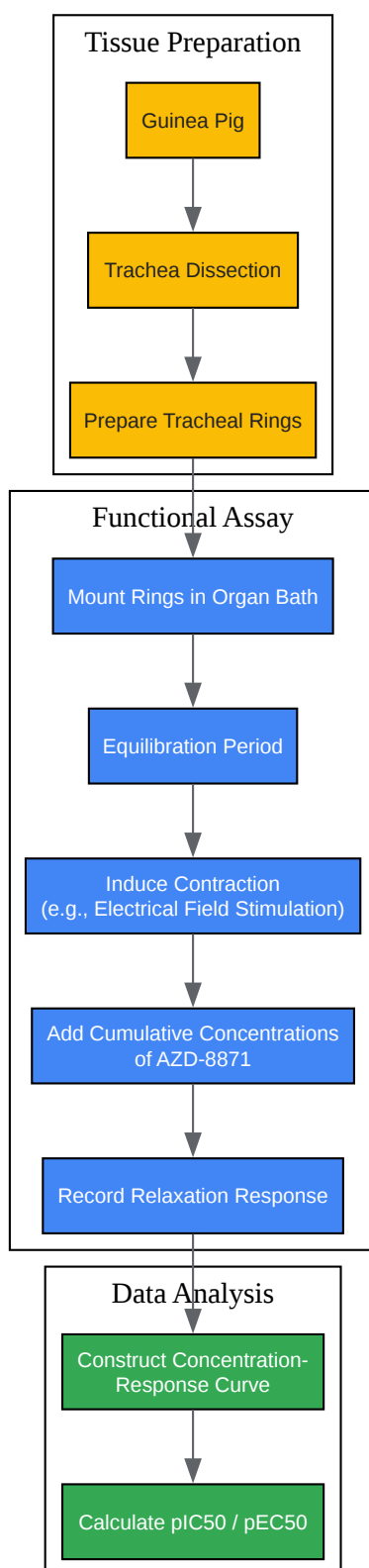


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Caption: Dual signaling pathway of AZD-8871 in airway smooth muscle cells.

## Experimental Workflow: In Vitro Functional Assay

The following diagram illustrates a typical workflow for assessing the dual functional activity of a MABA compound like AZD-8871 in isolated tissue.



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Caption: Workflow for in vitro functional assessment of AZD-8871.

## Experimental Protocols

Detailed experimental protocols for the key preclinical assays are provided below, based on published methodologies for similar compounds.

### M3 Receptor Radioligand Binding Assay

- Objective: To determine the binding affinity (pIC<sub>50</sub>) of AZD-8871 for the human M3 muscarinic receptor.
- Materials:
  - Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M3 receptor.
  - Radioligand: [3H]-N-methylscopolamine ([3H]NMS).
  - Non-specific binding control: Atropine (1  $\mu$ M).
  - Assay buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).
  - AZD-8871 at various concentrations.
  - Scintillation fluid and counter.
- Protocol:
  - Prepare a dilution series of AZD-8871.
  - In a 96-well plate, add cell membranes, [3H]NMS, and either buffer, AZD-8871, or atropine.
  - Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.
  - Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
  - Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

- Place the filters in scintillation vials with scintillation fluid.
- Quantify the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding (in the presence of atropine) from the total binding.
- Plot the percentage of specific binding against the logarithm of the AZD-8871 concentration to generate a competition curve and determine the IC<sub>50</sub>, which is then converted to pIC<sub>50</sub>.

## Isolated Guinea Pig Trachea Functional Assays

- Objective: To assess the dual functional activity of AZD-8871 as a muscarinic antagonist and a  $\beta$ 2-adrenoceptor agonist.
- Materials:
  - Male Dunkin-Hartley guinea pigs.
  - Krebs-Henseleit solution.
  - Organ bath system with isometric force transducers.
  - Electrical field stimulation (EFS) equipment.
  - Propranolol ( $\beta$ -adrenoceptor antagonist).
  - AZD-8871 at various concentrations.
- Protocol for Muscarinic Antagonism (pIC<sub>50</sub>):
  - Humanely euthanize a guinea pig and dissect the trachea.
  - Prepare tracheal ring preparations and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
  - Allow the tissues to equilibrate under a resting tension.

- Induce cholinergic contractions using EFS.
- Once a stable contraction is achieved, add cumulative concentrations of AZD-8871 to the organ bath in the presence of propranolol (to block any  $\beta$ 2-agonist effects).
- Record the relaxation of the EFS-induced contraction.
- Construct a concentration-response curve and calculate the pIC50 for muscarinic antagonism.
- Protocol for  $\beta$ 2-Adrenoceptor Agonism (pEC50):
  - Follow steps 1-3 as above.
  - Assess the spontaneous tone of the tracheal rings.
  - Add cumulative concentrations of AZD-8871 to the organ bath.
  - Record the relaxation of the spontaneous tone.
  - Construct a concentration-response curve and calculate the pEC50 for  $\beta$ 2-adrenoceptor agonism.

## In Vivo Acetylcholine-Induced Bronchoconstriction in Guinea Pigs

- Objective: To evaluate the in vivo bronchoprotective effects of AZD-8871.
- Materials:
  - Male Dunkin-Hartley guinea pigs.
  - Anesthetic (e.g., pentobarbital).
  - Mechanical ventilator.
  - Nebulizer for drug administration.
  - Acetylcholine (ACh) solution for intravenous administration.



- Equipment to measure airway resistance and compliance.
- Protocol:
  - Anesthetize the guinea pig and perform a tracheotomy.
  - Connect the animal to a mechanical ventilator and monitor baseline airway pressure.
  - Administer nebulized AZD-8871 or vehicle control.
  - At a specified time point after drug administration, challenge the animal with an intravenous injection of ACh to induce bronchoconstriction.
  - Measure the peak increase in airway resistance.
  - Calculate the percentage inhibition of the ACh-induced bronchoconstriction by AZD-8871 compared to the vehicle control.
  - To determine the duration of action, perform ACh challenges at various time points after AZD-8871 administration.

## Conclusion

The preclinical data for AZD-8871 strongly support its profile as a potent, long-acting, dual-pharmacology MABA. Its high affinity and selectivity for the M3 and  $\beta$ 2-adrenoceptor, respectively, translate into effective and sustained bronchodilation in in vivo models. These findings have provided a solid foundation for the clinical development of AZD-8871 as a potential once-daily treatment for obstructive lung diseases such as COPD. The experimental protocols outlined in this document provide a framework for the continued investigation and understanding of this and other novel respiratory therapeutics.

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